molecular formula C11H9F3N2S B12352670 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)-

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)-

Cat. No.: B12352670
M. Wt: 258.26 g/mol
InChI Key: ASRXOAIJCJQBJM-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)- is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
  • 2-Amino-5-oxo-4-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

What sets 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2-thioxo-4-(trifluoromethyl)- apart from similar compounds is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development .

Properties

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

2-sulfanylidene-4-(trifluoromethyl)-5,6,7,8-tetrahydro-4aH-quinoline-3-carbonitrile

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h6H,1-4H2

InChI Key

ASRXOAIJCJQBJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=S)C(=C(C2C1)C(F)(F)F)C#N

Origin of Product

United States

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